molecular formula C7H19N3O B8728965 2-Propanol, 1-((2-((2-aminoethyl)amino)ethyl)amino)- CAS No. 38595-73-2

2-Propanol, 1-((2-((2-aminoethyl)amino)ethyl)amino)-

Cat. No. B8728965
CAS RN: 38595-73-2
M. Wt: 161.25 g/mol
InChI Key: TYJJJZBLPWLKNN-UHFFFAOYSA-N
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Patent
US05430190

Procedure details

A one-pot reaction process for the coproduction of two polyurethane catalysts which comprises reacting excess diethylenetriamine (DETA) in a reaction vessel with propylene oxide in the presence of a hydrogenation catalyst under conditions and for a period of time to essentially completely react the propylene oxide to give a mixture of DETA and N-2-hydroxypropyldiethylenetriamine (HPDETA), adding formaldehyde and hydrogen to the reaction vessel, reacting the DETA and HPDETA with the formaldehyde and hydrogen under conditions to effect permethylation of the DETA and HPDETA to afford N,N,N',N',N"-pentamethyldiethylenetriamine (PMDETA), a polyurethane catalyst, and N-2-hydroxypropyl-N,N',N',N"-tetramethyldiethylenetriamine (HPTMDETA) a nonfugitive polyurethane catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
NC[CH2:3][NH:4][CH2:5]CN.C1O[CH:9]1[CH3:10].OC(C)[CH2:14][NH:15][CH2:16][CH2:17][NH:18][CH2:19]CN.[CH2:23]=O.[H][H]>>[CH3:23][N:18]([CH2:17][CH2:16][N:15]([CH2:9][CH2:10][N:4]([CH3:5])[CH3:3])[CH3:14])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CNCCNCCN)C
Step Six
Name
polyurethane
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CNCCNCCN)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCN
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CNCCNCCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCN(C)CCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.